3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting 2-fluoro-3-methoxybenzene with magnesium in the presence of anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with methyl propanoate under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxybenzoic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
SWWDSGQKISNPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)C(=O)O |
Origin of Product |
United States |
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